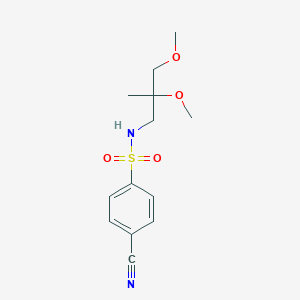
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a sulfonamide group attached to a benzene ring, with a cyano group and a dimethoxyalkyl substituent. This structure is indicative of compounds that often exhibit diverse biological activities.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess antimicrobial properties. For instance, studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against various strains of bacteria. The presence of the cyano and methoxy groups may contribute to this activity by influencing the compound's ability to penetrate bacterial membranes and interact with target enzymes involved in folate synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been explored extensively. A study demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures. The mechanisms often involve the modulation of nitric oxide (NO) synthesis and the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as COX and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
- Cytokine Modulation : It can downregulate the expression of pro-inflammatory cytokines through various signaling pathways, including NF-kB and MAPK pathways.
- Antioxidant Activity : Some studies suggest that sulfonamide derivatives can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Study 1: In Vitro Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of related sulfonamide compounds in vitro using macrophage cell lines. The study found that treatment with these compounds resulted in a significant reduction in NO production and cytokine release at non-toxic concentrations. The results suggest that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents.
Study 2: In Vivo Efficacy
In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), administration of similar sulfonamide compounds resulted in marked reductions in edema formation compared to control groups. These findings support the potential use of such compounds in treating inflammatory conditions.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(19-3,10-18-2)9-15-20(16,17)12-6-4-11(8-14)5-7-12/h4-7,15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYKSHPLASBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C#N)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














